molecular formula C13H10O4 B1196566 3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione CAS No. 110271-41-5

3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

Cat. No.: B1196566
CAS No.: 110271-41-5
M. Wt: 230.22 g/mol
InChI Key: REQISTGTAMMJHO-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert psychorubrin into hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .

Comparison with Similar Compounds

3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione is unique among pyranonaphthoquinones due to its broad spectrum of biological activities. Similar compounds include:

    Plumbagin: Another naphthoquinone with antimicrobial and anticancer properties.

    Lapachol: A naphthoquinone with antitumor and antimicrobial activities.

    Juglone: Known for its antimicrobial and herbicidal properties.

This compound stands out due to its potent activity against both planktonic and biofilm bacteria, as well as its synergistic effects when combined with other antibiotics like chloramphenicol .

Properties

CAS No.

110271-41-5

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C13H10O4/c14-11-5-9-10(6-17-11)13(16)8-4-2-1-3-7(8)12(9)15/h1-4,11,14H,5-6H2

InChI Key

REQISTGTAMMJHO-UHFFFAOYSA-N

SMILES

C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O

Canonical SMILES

C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O

Synonyms

Chiu Chieh Mu
psychorubrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
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